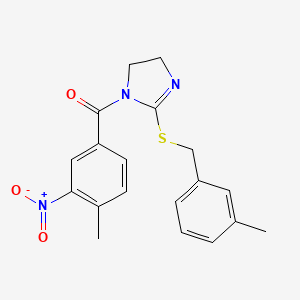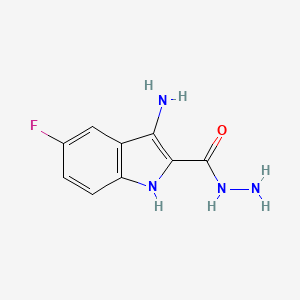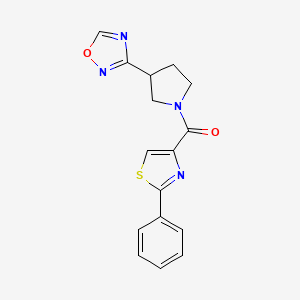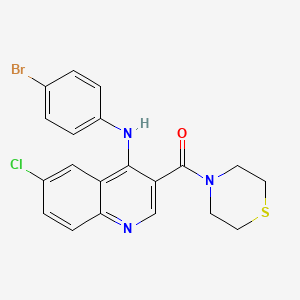
(4-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a benzyl group, and an imidazole group . These groups are common in many organic compounds and have various properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitrophenyl group, for example, is a benzene ring with a nitro group (-NO2) attached, which can contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the nitrophenyl, benzyl, and imidazole groups in this compound would likely influence its properties . For example, the nitrophenyl group could contribute to the compound’s polarity, and the imidazole group could potentially make the compound basic.Aplicaciones Científicas De Investigación
Structural Analysis and Material Properties
- Structural Comparisons Between Methylated and Unmethylated Nitrophenyl Lophines: A study explored the crystal structures of lophine derivatives related to the query compound, focusing on the impact of methyl groups on molecular conformations and hydrogen bonding patterns. This research aids in understanding the structural behavior of nitrophenyl compounds in different solvents and could inform material design and synthesis strategies (Yanover & Kaftory, 2009).
Synthetic Methods and Chemical Transformations
New Synthesis Approaches for Pyrrolo[1,2-b]cinnolin-10-one Ring System
Research on the reduction of acylpyrroles to synthesize a specific ring system suggests innovative methods for generating complex molecular structures, potentially useful in developing new materials or pharmaceuticals (Kimbaris & Varvounis, 2000).
Synthesis of Poly(amide-ether)s Bearing Imidazole Pendants
A study on the synthesis and characterization of novel polymers with imidazole pendants explores their physical and optical properties. Such materials could find applications in electronics, photonics, or as advanced coatings (Ghaemy et al., 2013).
Biological and Pharmacological Research
- Antibacterial and Binding Mode Analysis of Novel 1-(Aryl)-2-(1H-imidazol-1-yl)methanones: This research focused on synthesizing and testing a new series of compounds for antibacterial properties, indicating potential applications in developing new antibiotics (Chandra et al., 2020).
Chemical Sensitization and Luminescence
- Eu(III) and Tb(III) Luminescence Sensitized by Nitrobenzoato Antennas: Exploration of thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for metal luminescence provides insights into the design of luminescent materials for sensors or imaging applications (Viswanathan & Bettencourt-Dias, 2006).
Propiedades
IUPAC Name |
(4-methyl-3-nitrophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-4-3-5-15(10-13)12-26-19-20-8-9-21(19)18(23)16-7-6-14(2)17(11-16)22(24)25/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYVWKZWOJXWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2579022.png)
![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)
![3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2579027.png)
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)

![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)


![5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2579042.png)
![N-[2-[[Cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579043.png)

